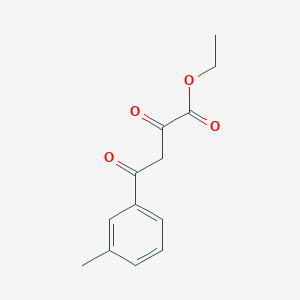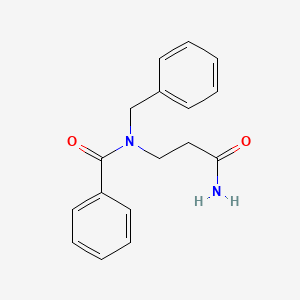
乙二醇和乙烯醇接枝共聚物 (1 g)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (also known as Polyvinyl Alcohol-Polyethylene Glycol Graft Copolymer ) is a graft copolymer synthesized from ethylene glycol and vinyl alcohol. It consists of approximately 75% vinyl alcohol units and 25% ethylene glycol units . The copolymer is produced by grafting polyvinyl acetate onto a backbone of polyethylene glycol, followed by hydrolysis of the polyvinyl acetate side chains to form polyvinyl alcohol grafted side chains. Additionally, colloidal silica may be incorporated at levels of 0.3% to 0.5% to enhance flow properties .
科学研究应用
Pharmaceutical Applications
Ethylene Glycol and Vinyl Alcohol Graft Copolymer is used as an excipient in solid oral dosage formulations . It is used as a binder, contributing to the dosage’s shape, size, delivery, and stability . It is also used as a wet binder in the development of pharmaceutical dosages .
Peroxide-Free Binder
This copolymer is a peroxide-free binder . It is crucial for maintaining the stability of active pharmaceutical ingredients (APIs) in formulation dosages . This is especially important for highly oxidizable APIs to minimize or even alleviate the peroxides to help enhance the shelf life and maintain the efficacy of drug products .
Instant Release Coating Polymer
The copolymer is primarily used as an instant release coating polymer . This application is particularly relevant in the pharmaceutical industry where the rate of drug release can significantly impact the efficacy of the medication .
Dry Binder
The copolymer is evaluated as a dry binder . This application is important in the pharmaceutical industry, particularly in the formulation of tablets and capsules .
5. Matrices for Floating Drug Delivery Systems (FDDS) The copolymer is used in matrices for FDDS in sustained release or extended release dosages . This application is crucial in ensuring the controlled release of drugs, improving their bioavailability, and reducing the frequency of dosage .
Quality Tests and Assays
Ethylene Glycol and Vinyl Alcohol Graft Copolymer is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia . This application is crucial in ensuring the quality and safety of pharmaceutical products .
作用机制
Target of Action
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (EGVA) is a graft copolymer of ethylene glycol and vinyl alcohol . It primarily targets the formation of polymer structures, acting as a binder or glazing agent . The compound’s primary targets are the polymer structures where it is incorporated.
Mode of Action
EGVA is produced by grafting polyvinyl acetate onto a backbone of polyethylene glycol, followed by hydrolysis of the polyvinyl acetate side chains to form polyvinyl alcohol grafted side chains . This process results in a graft copolymer consisting of approximately 75% vinyl alcohol units and 25% ethylene glycol units .
Biochemical Pathways
The biochemical pathway involved in the action of EGVA is the polymerization process. The copolymer is produced by an anionic polymerization of ethylene oxide onto PVA beads . This process modifies the vinyl monomers in the biopolymer backbone to incorporate favorable properties, while maintaining their required properties such as biodegradability .
Pharmacokinetics
The pharmacokinetics of EGVA primarily involve its solubility and viscosity. It is freely soluble in water, dilute acids, and dilute solutions of alkali hydroxides, but practically insoluble in ethanol, acetic acid, and acetone . The viscosity of a 20% solution (m/m) is less than 250 mPa·s . These properties impact the bioavailability of the compound in various applications.
Result of Action
The result of EGVA’s action is the formation of a stable polymer structure with high loadings and good swelling both in water and organic solvents . This makes it suitable for use in various applications such as solid-phase synthesis, supported TEMPO catalysis, and in HR-MAS 1H NMR spectral analysis .
Action Environment
The action of EGVA can be influenced by environmental factors. For instance, the copolymer may contain colloidal silica at levels of 0.3 to 0.5% to improve flow properties . Additionally, the compound’s solubility and viscosity can be affected by the pH and temperature of the environment .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Ethylene Glycol and Vinyl Alcohol Graft Copolymer can be achieved through a radical polymerization reaction. The reaction involves the copolymerization of ethylene glycol and vinyl alcohol monomers using a radical initiator. The polymerization reaction can be carried out in the presence of a solvent or without a solvent. The use of a solvent can facilitate the reaction and improve the yield of the copolymer.", "Starting Materials": ["Ethylene Glycol", "Vinyl Alcohol", "Radical Initiator"], "Reaction": [ "Add ethylene glycol and vinyl alcohol in a molar ratio of 1:1 to a reaction vessel", "Add a radical initiator such as azobisisobutyronitrile (AIBN) to the reaction mixture", "Heat the reaction mixture to a temperature of 70-80°C under nitrogen atmosphere to initiate the polymerization reaction", "Allow the reaction to proceed for a specific period of time, typically 6-8 hours", "Cool the reaction mixture and isolate the copolymer by precipitation in a non-solvent such as methanol or ethanol", "Wash the copolymer with the non-solvent to remove any impurities", "Dry the copolymer under vacuum to obtain the final product" ] } | |
CAS 编号 |
121786-16-1 |
产品名称 |
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g) |
分子式 |
C13H11NO2S |
分子量 |
0 |
同义词 |
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-methyl-3-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B1179860.png)
![N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179868.png)

